![molecular formula C11H11ClN2O2 B3120141 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 260273-82-3](/img/structure/B3120141.png)
3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
The compound “3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one” is an organic compound with the empirical formula C11H11ClN2O . It is available for purchase from chemical suppliers such as Sigma-Aldrich .
Synthesis Analysis
A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES stringO=C1N2C(C=CC=C2)=NC(C)=C1CCCl
. The compound has a molecular weight of 222.67 . Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 389.3±52.0 °C at 760 mmHg, and a flash point of 189.2±30.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Chemical Properties
The molecular formula of this compound is C11H15ClN2O2 and it has a molecular mass of 242.70 . This information is crucial for understanding the compound’s structure and reactivity.
Synthesis
This compound can be synthesized in good yield . The synthesized compounds are characterized by 1H-NMR , FTIR , and elemental analysis , which are standard techniques in organic chemistry for determining the structure of an unknown compound.
Derivatives
A series of novel aliphatic/aromatic/heterocyclic amine derivatives of this compound can be synthesized . These derivatives could potentially have different properties and applications, expanding the scope of research on this compound.
Antibacterial Agents
Some derivatives of this compound have been synthesized as potential antibacterial agents . This suggests that the compound could be used in the development of new antibiotics, which are always in demand due to the rise of antibiotic-resistant bacteria.
Chalcogenation
The compound can undergo C-3 chalcogenation (sulfenylation and selenylation) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . This opens up possibilities for creating a wide range of derivatives with potential applications in various fields.
Biological Activities
The compound exhibits versatile biological activities , such as CXCR3 antagonism , HLE inhibition , MexAB-OprM specific efflux pump inhibition , potent 5-HT6 antagonists , and acetylcholinesterase inhibition . These activities suggest potential applications in the treatment of various diseases.
Therapeutic Agents
Organoselenium species, which can be synthesized from this compound, have been identified as non-toxic compounds . They have extensive use as therapeutically active agents, such as antioxidant , antihypertensive , antimicrobial , antibacterial , antiviral , anticancer agents etc .
Material Sciences
Organosulfur species and derivatives thereof, which can be synthesized from this compound, have garnered a prominent position in contemporary organic synthesis . They have widespread applications in pharmaceuticals , bioactive compounds , and polymer materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one are bacterial cells . The compound has been synthesized as an antibacterial agent and has shown activity against both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The compound has demonstrated antibacterial activity in vitro . In particular, derivatives of the compound with a substituted heterocyclic piperazine moiety showed good activity . One compound even showed two-fold better activity compared to the standard drug Streptomycin sulfate .
properties
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h2-3,6,15H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMALKTKBJPTUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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